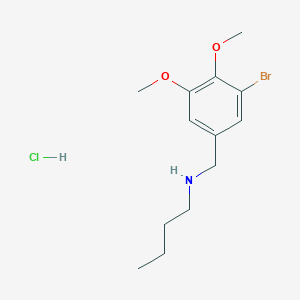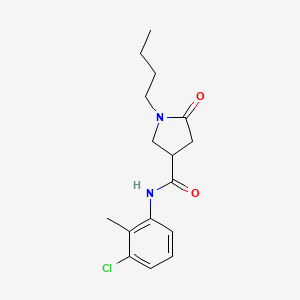
N-(3-bromo-4,5-dimethoxybenzyl)-1-butanamine hydrochloride
Overview
Description
N-(3-bromo-4,5-dimethoxybenzyl)-1-butanamine hydrochloride, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Ralf Heim in 2003 and has gained popularity in recent years due to its potent hallucinogenic effects.
Scientific Research Applications
N-(3-bromo-4,5-dimethoxybenzyl)-1-butanamine hydrochloride has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression and anxiety. It has also been used in neuroscience research to study the effects of psychedelic drugs on the brain and behavior. Additionally, this compound has been used as a tool to study the serotonin system and its role in various physiological processes.
Mechanism of Action
N-(3-bromo-4,5-dimethoxybenzyl)-1-butanamine hydrochloride acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of serotonin in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to other psychedelic drugs such as LSD and psilocybin. It can cause changes in sensory perception, mood, and thought processes. Physiological effects include increased heart rate, blood pressure, and body temperature, as well as dilation of the pupils. These effects can last for several hours and may be accompanied by feelings of euphoria, anxiety, or paranoia.
Advantages and Limitations for Lab Experiments
N-(3-bromo-4,5-dimethoxybenzyl)-1-butanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which allows for precise dosing. Additionally, it has a long half-life, which makes it suitable for studies that require prolonged exposure to the drug. However, there are also limitations to its use. Due to its potent hallucinogenic effects, it may not be suitable for all types of experiments. Additionally, the legality of the drug may be a barrier to its use in certain countries or institutions.
Future Directions
There are several future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-1-butanamine hydrochloride. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies are needed to fully understand the mechanism of action of the drug and its effects on the brain and behavior. Finally, there is a need for more research on the long-term effects of this compound on the body and brain, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a synthetic psychedelic drug that has gained popularity in recent years due to its potent hallucinogenic effects. It has several potential applications in scientific research, including neuroscience and mental health. However, further studies are needed to fully understand the mechanism of action and long-term effects of the drug. Overall, this compound represents an interesting and promising area of research for the scientific community.
properties
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-4-5-6-15-9-10-7-11(14)13(17-3)12(8-10)16-2;/h7-8,15H,4-6,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDALTJVYWRWDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)Br)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(phenylsulfonyl)benzoyl]indoline](/img/structure/B4716070.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4716078.png)

![2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)
![N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4716122.png)
![1-[6-(3-methylphenoxy)hexyl]piperidine](/img/structure/B4716127.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4716150.png)
![6-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4716158.png)
![2-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4716166.png)